4-(Aminomethyl)benzo[b]thiophene
Overview
Description
4-(Aminomethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H9NS. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. The presence of an aminomethyl group at the 4-position of the benzo[b]thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with formaldehyde and ammonia or an amine under acidic conditions. This Mannich-type reaction introduces the aminomethyl group at the 4-position of the benzo[b]thiophene ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated benzo[b]thiophene derivative is reacted with an aminomethyl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
4-(Aminomethyl)benzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aminomethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the aminomethyl group.
4-(Hydroxymethyl)benzo[b]thiophene: A similar compound with a hydroxymethyl group instead of an aminomethyl group.
4-(Methyl)benzo[b]thiophene: A compound with a methyl group at the 4-position.
Uniqueness
4-(Aminomethyl)benzo[b]thiophene is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and a promising candidate for various biological applications .
Properties
IUPAC Name |
1-benzothiophen-4-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFMFHJVMMZUJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694356 | |
Record name | 1-(1-Benzothiophen-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-04-0 | |
Record name | Benzo[b]thiophene-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864264-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Benzothiophen-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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